molecular formula C9H18ClN3O B13513123 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride

1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride

Cat. No.: B13513123
M. Wt: 219.71 g/mol
InChI Key: NRSCAJZKKIJEQK-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride is a chemical compound with the molecular formula C9H17N3O·HCl. It is known for its unique spirocyclic structure, which includes a spiro junction between a piperidine and an imidazolidinone ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The reaction conditions are carefully controlled to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C9H18ClN3O

Molecular Weight

219.71 g/mol

IUPAC Name

1,3-dimethyl-1,3,8-triazaspiro[4.5]decan-2-one;hydrochloride

InChI

InChI=1S/C9H17N3O.ClH/c1-11-7-9(12(2)8(11)13)3-5-10-6-4-9;/h10H,3-7H2,1-2H3;1H

InChI Key

NRSCAJZKKIJEQK-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(CCNCC2)N(C1=O)C.Cl

Origin of Product

United States

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